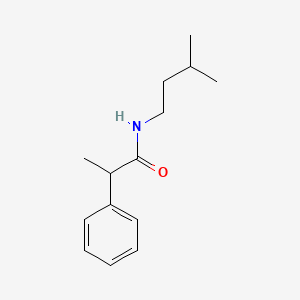
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluorine atom, an amino group, and a hydroxyl group attached to a dihydropyrimidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Hydroxylation: The hydroxyl group is added via oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cyclization: The final step involves cyclization to form the dihydropyrimidinone ring under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Green Chemistry: Employing environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or de-fluorinated products.
Substitution: Formation of substituted pyrimidinone derivatives.
科学研究应用
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of (5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride: This compound shares structural similarities but has a different substitution pattern and ring structure.
(3S,4R,5S,6S)-Clauselansine C: Another compound with a similar dihydropyrimidinone core but different functional groups.
Uniqueness
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications.
属性
CAS 编号 |
115923-86-9 |
|---|---|
分子式 |
C5H8FN3O2 |
分子量 |
0 |
同义词 |
2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-1-methyl-,cis- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




